4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol
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Overview
Description
4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol is an organic compound with a complex structure that includes a chloro group, a hydroxyimino group, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol typically involves the reaction of 4-chloro-2-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The chloro and methoxy groups can also modulate the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(Z)-(2-chlorophenyl)(hydroxyimino)methyl]aniline
- 4-chloro-2-nitroaniline
- 4-chloro-2-[(Z)-(2-chlorophenyl)(nitroso)methyl]aniline
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
4-chloro-2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C8H8ClNO3/c1-13-7-3-6(9)2-5(4-10-12)8(7)11/h2-4,11-12H,1H3/b10-4- |
InChI Key |
WVUJKHCZTUDPSG-WMZJFQQLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=N\O)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NO)Cl |
Origin of Product |
United States |
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